molecular formula C15H22N2 B2856223 1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole CAS No. 1430845-68-3

1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole

Cat. No.: B2856223
CAS No.: 1430845-68-3
M. Wt: 230.355
InChI Key: GFIMJSVZNMGNBT-SPNCFVGKSA-N
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Description

1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole is a pyrazole derivative characterized by an adamantane moiety attached to the pyrazole ring via a methylene bridge, with an additional methyl group at the 5-position. The adamantane group confers rigidity and lipophilicity, making the compound of interest in medicinal chemistry for enhancing binding affinity to hydrophobic targets.

Properties

IUPAC Name

1-(1-adamantylmethyl)-5-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-11-2-3-16-17(11)10-15-7-12-4-13(8-15)6-14(5-12)9-15/h2-3,12-14H,4-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIMJSVZNMGNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Pathway

The most widely reported approach involves adamantyl chalcone intermediates undergoing cyclization with substituted hydrazines. Source demonstrates this via condensation of 1-adamantyl chalcone (E)-1-((1s,3s)-adamantan-1-yl)-3-(pyridin-2-yl)prop-2-en-1-one with phenylhydrazine derivatives to form pyrazoline precursors (Scheme 1). Subsequent aromatization yields the pyrazole core.

Key steps :

  • Chalcone synthesis : Claisen-Schmidt condensation of 1-adamantane carbonyl derivatives with pyridine-2-carbaldehyde under basic conditions (KOH/EtOH, 60°C, 8 h).
  • Cyclization : Reaction with methylhydrazine in refluxing ethanol (12 h) to form 1-(adamantan-1-ylmethyl)-5-methyl-4,5-dihydro-1H-pyrazole.
  • Oxidation : Aromatization using iodine/CH₃CO₂H (80°C, 4 h) yields the final product.

Optimization and Yield Data

Parameter Condition Yield (%) Purity (%) Source
Chalcone synthesis KOH, EtOH, 60°C 78 95
Cyclization Methylhydrazine, EtOH, Δ 65 88
Aromatization I₂/CH₃CO₂H, 80°C 92 97

Advantages : High functional group tolerance; adaptable to diverse hydrazines.
Limitations : Multi-step synthesis increases time and cost; oxidation requires careful stoichiometry.

1,3-Dicarbonyl Cyclization Strategy

Dimethyl Malonate-Based Routes

Source details a patent leveraging dimethyl malonate for pyrazole synthesis. While originally targeting 1-methyl-5-hydroxypyrazole, the method is adaptable to adamantane derivatives by substituting alkylating agents.

Modified protocol for 1-(adamantan-1-ylmethyl)-5-methyl-1H-pyrazole :

  • Alkylation : React dimethyl malonate with 1-adamantylmethyl bromide in DMF/K₂CO₃ (70°C, 6 h).
  • Cyclization : Treat intermediate with methylhydrazine in THF (0°C → RT, 24 h).
  • Decarboxylation : Hydrolysis with HCl (reflux, 2 h) followed by neutralization.

Critical parameters :

  • Alkylating agent selectivity impacts adamantane incorporation.
  • Decarboxylation efficiency depends on acid strength and temperature.

Comparative Performance

Step Reagents Yield (%)
Alkylation 1-Adamantylmethyl bromide 62
Cyclization Methylhydrazine/THF 58
Decarboxylation HCl (6M) 85

Note : Patent reports 70–80% yields for analogous non-adamantane systems, suggesting room for optimization.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Source outlines microwave-enhanced pyrazole synthesis using cerium catalysts. Adapting this for adamantane systems:

Procedure :

  • Mix 1-adamantylacetylacetone (1.0 mmol) and methylhydrazine (1.2 mmol) in ethanol.
  • Add 5 mol% [Ce(L-Pro)₂]₂(Oxa) catalyst.
  • Irradiate at 100 W, 80°C, 15 min.

Results :

  • Yield : 89% (vs. 65% conventional heating).
  • Purity : 99% (HPLC).

Advantages : Reduced reaction time (15 min vs. 12 h); higher regioselectivity.

Pyrazoline Oxidation Route

Two-Step Synthesis from Chalcones

Source describes pyrazoline intermediates that oxidize to pyrazoles. For this compound:

  • Pyrazoline formation : React adamantyl chalcone with methylhydrazine in glacial acetic acid (Δ, 8 h).
  • Oxidation : Treat with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane (RT, 4 h).

Data :

  • Pyrazoline yield : 74%
  • Pyrazole yield : 88%

Characterization :

  • ¹H NMR (CDCl₃) : δ 1.72 (adamantane CH₂), 2.42 (CH₃), 5.90 (pyrazole H-3).
  • FT-IR : 1590 cm⁻¹ (C=N stretch).

Comparative Analysis of Methods

Method Steps Total Yield (%) Purity (%) Scalability
Chalcone condensation 3 47 97 Moderate
Dicarbonyl cyclization 3 31 93 High
Microwave-assisted 1 89 99 Low
Pyrazoline oxidation 2 65 95 High

Key findings :

  • Microwave synthesis offers superior efficiency but requires specialized equipment.
  • Pyrazoline oxidation balances yield and scalability for industrial applications.

Chemical Reactions Analysis

1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring or the adamantane moiety are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole has the molecular formula C15H22N2C_{15}H_{22}N_2 and a molecular weight of 246.35 g/mol. Its structure allows for interactions that can be exploited in drug design and synthesis. The adamantane moiety contributes to its stability and lipophilicity, making it suitable for biological applications .

Antibacterial Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antibacterial properties. For instance, research indicated that certain pyrazole compounds can act as antibiotic adjuvants, enhancing the efficacy of existing antibiotics against multidrug-resistant bacteria such as Acinetobacter baumannii and Staphylococcus aureus .

Table 1: Antibacterial Activity of Pyrazole Derivatives

CompoundTarget BacteriaZone of Inhibition (mm)
This compoundStaphylococcus aureus≥ 18
Other PyrazolesAcinetobacter baumanniiVaries (14–20)

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity against pathogens like Candida albicans. The synthesized pyrazole derivatives were evaluated for their antifungal efficacy, revealing notable inhibitory effects .

Anticancer Potential

The compound's structural characteristics also suggest potential anticancer applications. Studies have explored its efficacy against various cancer cell lines, indicating that certain derivatives might inhibit cancer cell proliferation through mechanisms such as apoptosis induction .

Synthesis and Development

The synthesis of this compound involves several methodologies, including the reaction of hydrazines with appropriate carbonyl compounds. The versatility in synthetic routes allows for the modification of the pyrazole scaffold to enhance biological activity or selectivity .

Case Study: Synthesis Optimization
A study focused on optimizing the synthesis of pyrazole derivatives highlighted the importance of reaction conditions in achieving higher yields and purity. The use of column chromatography for purification was emphasized as a critical step in obtaining biologically active compounds .

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to interact with hydrophobic regions of proteins and membranes, potentially leading to modulation of biological activities. The pyrazole ring can participate in hydrogen bonding and other interactions, further influencing the compound’s effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
This compound C₁₆H₂₃N₂ 243.37 Adamantylmethyl, methyl Base structure; lipophilic due to adamantane; no reported activity in evidence.
1-(Adamantan-1-ylmethyl)-5-methyl-4-(boronate ester) C₂₁H₃₃BN₂O₂ 356.32 Adamantylmethyl, methyl, boronate ester Boronate ester enhances Suzuki coupling utility; used in medicinal chemistry .
3-(Adamantan-1-yl)-1-[(4-benzylpiperazin-1-yl)methyl]-4-phenyl-1H-triazole C₃₀H₃₇N₅S 507.71 Adamantane, benzylpiperazine, phenyl, triazole Exhibits anti-inflammatory and analgesic activity; planar triazole ring .
1-(Difluoromethyl)-5-methyl-1H-pyrazole C₅H₆F₂N₂ 132.11 Difluoromethyl, methyl Fluorinated analog; higher polarity; used as pesticide intermediate .
Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol C₁₅H₂₂N₂O 246.35 Adamantane, methyl, methanol Hydroxyl group improves solubility; no reported bioactivity .

Research Findings and Trends

Adamantane’s Role: The adamantane group consistently improves lipophilicity and binding affinity across analogs. However, its impact on solubility is a limitation, necessitating polar substituents (e.g., methanol in ) for optimization .

Substituent Effects :

  • Boronate Esters : Enable cross-coupling reactions, expanding utility in synthesizing complex molecules .
  • Fluorinated Groups : Increase metabolic stability and alter electronic properties, as seen in difluoromethyl pyrazole .

Biological Activity Gaps : While adamantane-pyrazole hybrids are prevalent in synthetic chemistry, their direct biological activity data (e.g., IC₅₀ values) are underrepresented in the evidence, suggesting a need for targeted pharmacological studies.

Biological Activity

1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring an adamantane moiety linked to a pyrazole ring, suggests various pharmacological properties, particularly in the realm of cancer therapeutics and antimicrobial activity.

Chemical Structure and Synthesis

The compound can be synthesized through multiple steps involving the reaction of adamantane derivatives with pyrazole precursors. Its structure is characterized by the presence of an adamantan-1-ylmethyl group and a methyl group on the pyrazole ring, which may enhance its biological activity compared to other pyrazole derivatives.

1. Anticancer Properties

Research indicates that this compound may act as a protein kinase inhibitor , targeting enzymes crucial for cellular signaling pathways involved in cancer cell proliferation and survival. This inhibition could potentially lead to the development of new cancer therapies by disrupting the growth of cancer cells .

2. Antimicrobial Activity

The compound has been explored for its antibacterial properties, particularly against multidrug-resistant strains such as Acinetobacter baumannii. Pyrazole derivatives have shown significant activity as antibiotic adjuvants, enhancing the efficacy of existing antibiotics like colistin against resistant bacteria .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerProtein kinase inhibition
AntimicrobialSynergistic effect with antibiotics
Anti-inflammatoryInhibition of TNFα and IL-6

Case Study: Antimicrobial Efficacy

In a study evaluating various pyrazole compounds, modifications to the 4-carboxamide substituent of related pyrazoles enhanced their activity against Acinetobacter baumannii. Compounds derived from this compound exhibited promising results, indicating that structural variations significantly impact antimicrobial efficacy .

Case Study: Cancer Cell Proliferation

A recent investigation into the anticancer properties of pyrazole derivatives revealed that compounds similar to this compound effectively inhibited cell growth in various cancer cell lines. The mechanism involved the downregulation of key signaling pathways associated with tumor growth, showcasing the compound's potential as a therapeutic agent .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole?

Answer:
The synthesis typically involves functionalizing the pyrazole core with adamantane derivatives. A common approach is cross-coupling reactions , such as Suzuki-Miyaura coupling, to introduce the adamantylmethyl group. For instance, boronate ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) can facilitate coupling under palladium catalysis . Key steps include:

  • Reagent selection : Use Pd(PPh₃)₄ or similar catalysts with anhydrous conditions.
  • Solvent optimization : Polar aprotic solvents like DMF or THF improve reaction efficiency.
  • Purification : Column chromatography or recrystallization ensures product purity.
    Refer to analogous pyrazole syntheses for reaction condition adjustments .

Advanced: How can reaction conditions be optimized to enhance the yield of derivatives with bulky adamantane substituents?

Answer:
Adamantane’s steric bulk necessitates tailored conditions:

  • Catalyst loading : Increase Pd catalyst concentration (e.g., 5–10 mol%) to counter steric hindrance .
  • Temperature control : Prolonged heating (reflux in EtOH or toluene) may improve adamantane group incorporation.
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for sterically demanding reactions .
  • Co-solvent systems : Mixing THF with DMF enhances solubility of adamantane intermediates .
    Monitor by TLC or LC-MS to track reaction progress and minimize byproduct formation.

Basic: What spectroscopic techniques are most effective for confirming the adamantane moiety’s structural integrity?

Answer:

  • ¹H/¹³C NMR : Adamantane’s rigid structure produces distinct upfield shifts (e.g., ¹H peaks at δ 1.6–2.1 ppm for bridgehead protons) .
  • X-ray crystallography : Resolves adamantane’s spatial arrangement and bond angles (e.g., C–C bond lengths ~1.54 Å) .
  • FTIR : C–H stretching vibrations (~2900 cm⁻¹) and adamantane’s skeletal modes (~700 cm⁻¹) confirm functional group retention .

Advanced: How does the adamantane group influence the compound’s pharmacokinetic properties, and how can this be studied?

Answer:
Adamantane enhances lipophilicity , affecting bioavailability and metabolic stability. Methodological approaches include:

  • LogP determination : Use shake-flask or HPLC methods to quantify partition coefficients.
  • Metabolic assays : Incubate with liver microsomes to assess CYP450-mediated oxidation .
  • Molecular docking : Compare binding affinities of adamantane-containing vs. non-adamantane analogs to targets (e.g., enzymes or receptors) .
    Adamantane’s rigid structure may reduce conformational flexibility, impacting target engagement .

Basic: What are common impurities or byproducts in the synthesis of this compound, and how are they characterized?

Answer:
Common impurities include:

  • Unreacted adamantane precursors : Detected via GC-MS or NMR .
  • Dehalogenation byproducts : Monitor using high-resolution MS .
  • Isomeric pyrazoles : Differentiated by 2D NMR (e.g., NOESY for spatial proximity analysis) .
    Mitigation : Optimize stoichiometry of reagents and use scavengers (e.g., molecular sieves) to absorb residual water .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for adamantane-containing pyrazoles?

Answer:

  • Derivatization : Synthesize analogs with varying substituents (e.g., halogenation at the 5-methyl position) .
  • Biological assays : Test analogs against target enzymes (e.g., kinases) to correlate structural changes with activity .
  • Computational modeling : Use DFT calculations to predict electronic effects of adamantane on pyrazole reactivity .
    SAR studies often reveal that adamantane enhances target selectivity but may reduce solubility, necessitating formulation studies .

Basic: How is the purity of this compound validated in academic research?

Answer:

  • HPLC/GC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Elemental analysis : Confirm C, H, N composition within ±0.4% of theoretical values .
  • Melting point : Compare with literature values (if available) to detect impurities .

Advanced: What mechanistic insights exist for the reactivity of adamantane-functionalized pyrazoles in cross-coupling reactions?

Answer:

  • Steric effects : Adamantane slows oxidative addition in Pd-catalyzed reactions, requiring electron-rich ligands (e.g., P(o-tol)₃) .
  • Boronate stability : Adamantane’s electron-withdrawing effect may destabilize boronate intermediates, necessitating excess boronic acid .
  • Side reactions : β-Hydride elimination is minimized by using aryl halides instead of aliphatic counterparts .

Basic: What safety precautions are recommended when handling adamantane-containing pyrazoles?

Answer:

  • Toxicity screening : Assume neurotoxic potential (analogous to adamantane drugs like amantadine) until proven otherwise .
  • Ventilation : Use fume hoods due to potential dust formation.
  • Waste disposal : Follow institutional guidelines for halogenated or aromatic heterocycles .

Advanced: How can crystallographic data resolve conformational ambiguities in adamantane-pyrazole hybrids?

Answer:

  • Single-crystal X-ray diffraction : Assigns absolute configuration and quantifies bond distortion (e.g., adamantane’s chair vs. boat conformation) .
  • Disorder modeling : Refine adamantane’s positional disorder using restraints in software like SHELXL .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯π bonds) influencing crystal packing .

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